(4-Fluoro-3-trifluoromethylphenyl)oxo-acetic acid ethyl ester
Description
The compound “(4-Fluoro-3-trifluoromethylphenyl)oxo-acetic acid ethyl ester” features a phenyl ring substituted with fluorine at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position. The oxo-acetic acid ethyl ester moiety (-CO-COOEt) is attached to the aromatic ring, forming a β-ketoester structure. This combination of electron-withdrawing groups (fluoro and trifluoromethyl) enhances the compound’s stability and reactivity, making it valuable in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
ethyl 2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O3/c1-2-18-10(17)9(16)6-3-4-8(12)7(5-6)11(13,14)15/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAFGCQRIZCCQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification Efficiency
Esterification yields depend critically on acid catalyst selection. Sulfuric acid outperforms alternatives like polyphosphoric acid (PPA) in preventing side reactions such as keto-enol tautomerization. Microwave-assisted esterification, as explored in, reduces reaction time from 8 hours to 45 minutes while maintaining 80% yield, though scalability remains unproven.
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound has been explored as a potential lead in drug discovery due to its unique chemical structure. Its ability to modify biological activity through the introduction of fluorine atoms is particularly noteworthy. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against cancer cell lines, including breast cancer cells (e.g., MCF-7) and triple-negative breast cancer (MDA-MB-231) cells. For instance, related compounds have shown IC50 values ranging from 10–33 nM against these cell lines, suggesting strong potential for therapeutic applications in oncology .
Mechanism of Action
The mechanism of action involves the compound's interaction with biological targets, leading to modulation of cell signaling pathways. The trifluoromethyl group enhances lipophilicity, allowing better interaction with hydrophobic regions of proteins and enzymes. This characteristic facilitates various chemical reactions, including nucleophilic substitutions and metabolic transformations .
Antiproliferative Properties
Research has demonstrated that (4-Fluoro-3-trifluoromethylphenyl)oxo-acetic acid ethyl ester exhibits significant antiproliferative activity. Case studies reveal that it can inhibit tubulin polymerization, resulting in cell cycle arrest and apoptosis in treated cells. This property is critical for developing new anticancer therapies .
Toxicological Assessments
Toxicity studies indicate that exposure to this compound can lead to adverse health effects in animal models. Notably, increased liver weights and nephropathy were observed at specific dosages. The No Observed Adverse Effect Level (NOAEL) was determined to be around 10 mg/kg based on kidney effects observed at higher doses .
Material Science
Synthesis of Specialty Chemicals
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of specialty chemicals with unique properties. Its ability to undergo various chemical reactions makes it valuable for producing complex organic molecules used in different industrial applications .
Case Studies and Research Findings
- Antiproliferative Effects : In vitro studies have indicated that related compounds exhibit IC50 values between 10–33 nM against MCF-7 cells, highlighting their potential efficacy against breast cancer .
- Toxicological Assessments : Comprehensive evaluations revealed significant health effects in animal models exposed to this compound, with a NOAEL determined at approximately 10 mg/kg based on kidney toxicity findings .
Mechanism of Action
The mechanism by which (4-Fluoro-3-trifluoromethylphenyl)oxo-acetic acid ethyl ester exerts its effects depends on its specific application. In drug design, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity for these targets, leading to improved therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Analogues
a) Ethyl 3-(4-biphenyl)-3-oxopropanoate ()
- Structure : Contains a biphenyl group instead of fluorinated substituents.
- Key Differences : Lacks fluorine and trifluoromethyl groups, leading to lower electronegativity and metabolic stability compared to the target compound.
- Applications : Primarily used in materials science due to its planar biphenyl structure .
b) Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate ()
- Structure : Shares the trifluoromethylphenyl and β-ketoester groups but uses a methyl ester and lacks the 4-fluoro substituent.
- Physicochemical Properties: Molecular Weight: ~232.2 g/mol (estimated). Boiling Point: Higher than non-fluorinated analogs due to -CF₃.
- Reactivity : The trifluoromethyl group enhances lipophilicity, making it suitable for drug intermediates .
c) 2-(4-Fluoro-phenyl)-3-oxo-3-pyridin-4-yl-propionic acid ethyl ester ()
Physicochemical Properties
Notes:
Research Findings and Trends
- Electron-Withdrawing Effects : Fluorine and -CF₃ groups increase the electrophilicity of β-ketoesters, facilitating nucleophilic additions (e.g., in heterocycle synthesis).
- Thermal Stability: Trifluoromethyl-substituted esters decompose at higher temperatures (~250–300°C) compared to non-fluorinated analogs .
- Patent Trends : Recent patents (e.g., ) highlight fluorinated β-ketoesters as intermediates in kinase inhibitors, underscoring their pharmaceutical relevance .
Biological Activity
The compound (4-Fluoro-3-trifluoromethylphenyl)oxo-acetic acid ethyl ester is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of trifluoromethyl groups is known to enhance lipophilicity, metabolic stability, and biological interactions, making such compounds valuable in drug development.
- IUPAC Name : Ethyl 2-(4-fluoro-3-(trifluoromethyl)phenyl)acetate
- Molecular Formula : CHFO
- Molecular Weight : 286.20 g/mol
The biological activity of this compound is largely attributed to its structural features:
- Trifluoromethyl Group : Enhances electron-withdrawing properties, increasing the compound's reactivity and interaction with biological targets.
- Fluorine Atoms : Facilitate hydrogen bonding and increase the likelihood of forming stable complexes with proteins, enhancing biological activity.
Antioxidant Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant antioxidant properties. The electron-withdrawing nature of these groups can stabilize radical species, making them effective in scavenging free radicals.
Enzyme Inhibition
Studies have shown that similar fluorinated compounds can inhibit key enzymes involved in various biological pathways:
- Cholinesterases : Compounds with trifluoromethyl groups have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmission regulation.
- Cyclooxygenase (COX) : Inhibition of COX enzymes is relevant for anti-inflammatory and analgesic drug development. Preliminary data suggest that derivatives of fluorinated phenols can exhibit moderate inhibition against COX-2.
Cytotoxicity
The cytotoxic effects of fluorinated compounds have been evaluated against various cancer cell lines. For instance, studies on structurally similar compounds indicate potential cytotoxicity against breast cancer cell lines (e.g., MCF-7), suggesting that the introduction of fluorine can enhance the anticancer properties of organic molecules.
Case Studies
- In vitro Studies on Enzyme Inhibition :
- Antioxidant Potential :
- Cytotoxicity Assessment :
Comparative Analysis
The following table summarizes the biological activities of this compound in comparison with similar fluorinated compounds:
| Compound | AChE Inhibition IC (µM) | COX-2 Inhibition | Cytotoxicity (MCF-7) |
|---|---|---|---|
| This compound | TBD | Moderate | TBD |
| 2-(4-Trifluoromethylphenyl)-hydrazone derivative | 10.4 | Moderate | High |
| 4-(Trifluoromethyl)-phenol | 19.2 | Low | Moderate |
Q & A
Q. Key Validation Metrics :
| Parameter | Typical Range | Method (Reference) |
|---|---|---|
| Yield | 45–70% | Gravimetric analysis |
| Purity (HPLC) | ≥95% | C18 column, MeCN/H₂O gradient |
Basic: How is this compound characterized spectroscopically?
Answer:
- ¹H/¹³C NMR :
- The ethyl ester group shows a triplet at δ ~1.2–1.4 ppm (CH₃) and a quartet at δ ~4.1–4.3 ppm (CH₂).
- The trifluoromethyl group appears as a singlet at δ ~110–120 ppm in ¹³C NMR.
- The oxo-acetic acid moiety gives a carbonyl signal at δ ~170–175 ppm (¹³C) .
- IR Spectroscopy : Strong C=O stretches at ~1730 cm⁻¹ (ester) and ~1680 cm⁻¹ (ketone) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 308 (calculated for C₁₁H₉F₄O₃). Fragmentation patterns should confirm loss of –OEt (–46 Da) and –CO₂Et (–73 Da) .
Advanced: How can reaction yields be improved in Claisen condensations for this compound?
Answer:
- Catalyst Optimization : Use of Sc(OTf)₃ or Zn(acac)₂ improves electrophilic activation of the ketone, increasing yields to >70% .
- Solvent Selection : Polar aprotic solvents (e.g., THF or DME) enhance reaction homogeneity, while microwave-assisted synthesis reduces side-product formation .
- Byproduct Mitigation :
- Silica Gel Chromatography : Separate unreacted starting materials using hexane/EtOAc (4:1).
- Acid Washing : Post-reaction treatment with 1% HCl removes residual base catalysts .
Advanced: How to resolve discrepancies in NMR data for structural confirmation?
Answer:
- ²D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aryl protons adjacent to –CF₃) and confirm coupling patterns. For example, the 4-fluoro substituent shows meta coupling (³J = 8–10 Hz) .
- Decoupling Experiments : Suppress splitting from fluorine atoms (¹⁹F–¹H coupling) to simplify spectra .
- Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G*). Deviations >5 ppm suggest misassignment or impurities .
Advanced: What computational approaches predict reactivity in fluorinated ester derivatives?
Answer:
- DFT Studies : Model reaction pathways (e.g., Claisen transition states) using Gaussian or ORCA. Key focus:
- Molecular Dynamics (MD) : Simulate solvation effects in esterification (e.g., ethanol vs. methanol) to predict solvent-dependent yields .
- Docking Studies : If bioactive, assess interactions with enzymatic targets (e.g., esterases) via AutoDock Vina .
Advanced: How to analyze and address conflicting HPLC purity data?
Answer:
- Column Selection : Use a fluorinated stationary phase (e.g., FluoroSep-RP) to resolve co-eluting fluorinated impurities .
- Spike Testing : Add synthesized impurities (e.g., hydrolyzed acid form) to confirm retention times.
- LC-MS Coupling : Identify unknown peaks via m/z matching. For example, a peak at m/z 264 may indicate de-esterified byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
